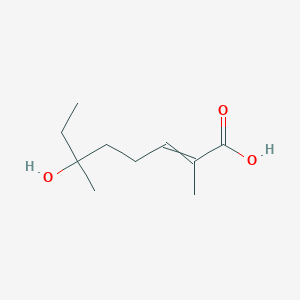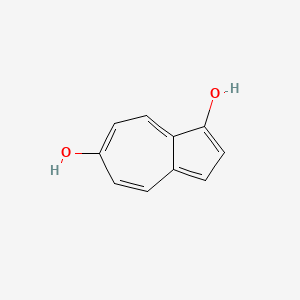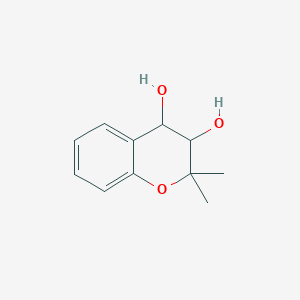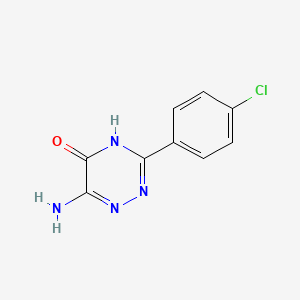![molecular formula C10H5Cl3O2S B14371206 Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate CAS No. 90788-65-1](/img/structure/B14371206.png)
Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate is a chemical compound with the molecular formula C₁₀H₅Cl₃O₂S and a molecular weight of 295.57 g/mol . This compound is characterized by its unique structure, which includes a cyclopenta[c]thiopyran ring system substituted with three chlorine atoms and a methyl ester group.
Méthodes De Préparation
The synthesis of methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The exact details of the synthetic route and reaction conditions are often proprietary and may vary depending on the desired yield and purity . Industrial production methods typically involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through the modulation of enzyme activity and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate can be compared with other similar compounds, such as:
Cyclopenta[c]thiopyran derivatives: These compounds share a similar core structure but differ in their substituents.
Chlorinated thiopyran compounds: These compounds have chlorine atoms attached to the thiopyran ring but may differ in the number and position of chlorine atoms.
Methyl ester derivatives: These compounds have a methyl ester group but may differ in their core structure and other substituents.
Propriétés
Numéro CAS |
90788-65-1 |
|---|---|
Formule moléculaire |
C10H5Cl3O2S |
Poids moléculaire |
295.6 g/mol |
Nom IUPAC |
methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate |
InChI |
InChI=1S/C10H5Cl3O2S/c1-15-10(14)6-2-4-5(3-16-6)8(12)9(13)7(4)11/h2-3H,1H3 |
Clé InChI |
SMPXRKSDFUIOLO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C(=C(C2=CS1)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methylenebis[(propan-2-yl)phosphane]](/img/structure/B14371126.png)

![Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane](/img/structure/B14371149.png)
![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2,5-diol](/img/structure/B14371162.png)
![2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B14371165.png)
![2-[Imino(phenyl)acetyl]benzamide](/img/structure/B14371167.png)





![N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B14371203.png)


